[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanol
Description
[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanol is a chiral compound featuring a pyrazole ring attached to an oxane (tetrahydropyran) ring, with a hydroxymethyl group at the 3-position
Properties
IUPAC Name |
[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxan-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-2-13-10(5-6-12-13)11-9(8-14)4-3-7-15-11/h5-6,9,11,14H,2-4,7-8H2,1H3/t9-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGRBOCBSTUAKK-GXSJLCMTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2C(CCCO2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC=N1)[C@H]2[C@@H](CCCO2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1-ethyl-1H-pyrazole and 3-hydroxyoxane.
Reaction Steps:
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Continuous Flow Chemistry: Enhancing reaction efficiency and safety.
Catalyst Optimization: Using more efficient catalysts to improve yield and reduce reaction time.
Purification Techniques: Employing advanced purification methods like chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can undergo reduction reactions, such as the reduction of the pyrazole ring using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) to form chlorides, which can further react with nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO₄ under mild conditions.
Reduction: Hydrogen gas with Pd/C or NaBH₄ for selective reductions.
Substitution: SOCl₂, PBr₃, or other halogenating agents under anhydrous conditions.
Major Products
Oxidation: Formation of the corresponding aldehyde or ketone.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated derivatives, which can be further functionalized.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Building Block: Utilized in asymmetric synthesis due to its chiral centers.
Biology
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes due to its unique structure.
Biological Activity: Studied for antimicrobial and anti-inflammatory properties.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of various diseases due to its bioactive properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Catalysis: Employed as a ligand in catalytic reactions to improve selectivity and efficiency.
Mechanism of Action
The mechanism by which [(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanol exerts its effects involves interaction with molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the oxane ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxan-3-yl]methanol: Similar structure but with a methyl group instead of an ethyl group.
[(2R,3S)-2-(1-phenyl-1H-pyrazol-5-yl)oxan-3-yl]methanol: Contains a phenyl group, which may alter its biological activity and chemical reactivity.
Uniqueness
[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanol is unique due to its specific chiral centers and the presence of both a pyrazole and oxane ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a pyrazole moiety, which is known for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound based on recent studies and available literature.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound has a molecular weight of 195.26 g/mol and is characterized by the presence of a pyrazole ring and an oxane structure, which may contribute to its biological activities.
Antimicrobial Activity
The pyrazole derivatives have been reported to exhibit significant antimicrobial properties. A study indicated that compounds containing the pyrazole moiety demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
Research has shown that pyrazole derivatives can act as anti-inflammatory agents. The compound this compound was evaluated in vitro for its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. Results indicated a dose-dependent reduction in cytokine levels, suggesting potential therapeutic applications in inflammatory diseases .
Anticancer Properties
Several studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways . The specific pathways involved in this compound's action remain an area for further investigation.
Case Study 1: Synthesis and Evaluation
In a recent study, researchers synthesized this compound and evaluated its biological activity against various pathogens. The compound exhibited notable antibacterial activity with minimal inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL across different bacterial strains .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Mice treated with this compound showed significantly reduced paw swelling and lower levels of inflammatory markers compared to controls . Histological analysis confirmed reduced infiltration of inflammatory cells in treated tissues.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
